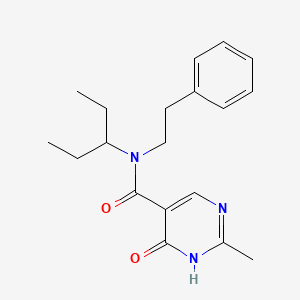![molecular formula C14H19F3N2O3S B3813881 N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide](/img/structure/B3813881.png)
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Übersicht
Beschreibung
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has potential applications in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation and proliferation of B cells. N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways and suppression of B cell activation and proliferation.
Biochemical and physiological effects:
In preclinical studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. This has led to significant improvements in disease symptoms and outcomes in animal models of autoimmune disorders and B cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell disorders. However, one limitation is that its effectiveness may be limited by the development of resistance mechanisms in some patients.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the efficacy of BTK inhibition. Another area of interest is the investigation of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide in other disease indications, such as multiple sclerosis or systemic lupus erythematosus. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been extensively studied in preclinical models of various diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In these studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has demonstrated potent and selective inhibition of BTK, resulting in suppression of B cell activation and proliferation.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-18(2)23(20,21)19-6-7-22-13(10-19)9-11-4-3-5-12(8-11)14(15,16)17/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCWSFPKYSSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-chloro-2-fluorobenzyl)methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amine](/img/structure/B3813801.png)

![methyl 1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3813824.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B3813831.png)
![6-(2-chlorophenyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3813833.png)
![4-methoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3813850.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3813855.png)
![6-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]nicotinamide](/img/structure/B3813856.png)
![N-(2-fluoro-5-methylphenyl)-3-{[(1R)-2-hydroxy-1-phenylethyl]amino}propanamide](/img/structure/B3813857.png)
![3-{1-[(6-chloro-2H-chromen-3-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B3813865.png)

![2-methyl-4-(4-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}phenyl)but-3-yn-2-ol](/img/structure/B3813894.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}-5-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3813900.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3813908.png)